molecular formula C13H16N4O6 B1259692 5-(Methoxycarbonyl)tubercidin

5-(Methoxycarbonyl)tubercidin

Cat. No.: B1259692
M. Wt: 324.29 g/mol
InChI Key: CEZTWGUUIVXSPB-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxycarbonyl)tubercidin is a pyrrolopyrimidine nucleoside analog first isolated as a cytotoxic metabolite from the marine sponge Jaspis johnstoni . Its structure is a derivative of tubercidin, a known nucleoside antibiotic, but features a methoxycarbonyl substituent . The compound is defined by the CAS Number 18440-68-1 and has the molecular formula C13H16N4O6 and a molecular weight of 324.29 g/mol . Its IUPAC name is methyl 4-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxylate . Like tubercidin, this compound is noted for its potent cytotoxic activity against tumor cell lines . Nucleoside analogs of this class typically function by being incorporated into cellular DNA and RNA, thereby disrupting nucleic acid synthesis and protein production, which leads to cell death . This mechanism makes this compound a compound of significant interest in pharmacological and oncological research, particularly in the investigation of novel anticancer agents . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N4O6

Molecular Weight

324.29 g/mol

IUPAC Name

methyl 4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C13H16N4O6/c1-22-13(21)5-2-17(11-7(5)10(14)15-4-16-11)12-9(20)8(19)6(3-18)23-12/h2,4,6,8-9,12,18-20H,3H2,1H3,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1

InChI Key

CEZTWGUUIVXSPB-WOUKDFQISA-N

Isomeric SMILES

COC(=O)C1=CN(C2=NC=NC(=C12)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

COC(=O)C1=CN(C2=NC=NC(=C12)N)C3C(C(C(O3)CO)O)O

Synonyms

5-(methoxycarbonyl)tubercidin

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization

Synthetic Methodologies for 5-(Methoxycarbonyl)tubercidin

The creation of this compound and its conversion into other important nucleosides relies on specific and efficient chemical reactions. These methods are foundational for accessing a range of bioactive compounds.

Palladium-Catalyzed Carbonylation in this compound Synthesis

A primary and effective method for synthesizing this compound involves a palladium-catalyzed carbonylation reaction. dtic.milresearchgate.net This process typically starts from a precursor, 5-mercuritubercidin. dtic.mil The carbonylation is carried out in methanol (B129727) under a carbon monoxide atmosphere, with a palladium catalyst facilitating the introduction of a methoxycarbonyl group at the C-5 position of the tubercidin (B1682034) scaffold. dtic.milresearchgate.net This reaction is a cornerstone in the synthesis of complex natural products, demonstrating the power of palladium catalysis to form key carbon-carbon bonds efficiently. nih.govnih.gov

The general transformation can be summarized as follows:

Starting Material: 5-Mercuritubercidin

Reagents: Palladium catalyst (e.g., Li2PdCl4), Carbon Monoxide (CO), Methanol (CH3OH) dtic.milresearchgate.net

Product: this compound dtic.milresearchgate.net

This synthetic route is significant not only for its efficiency but also for providing a direct pathway to a versatile intermediate. dtic.milresearchgate.net

Conversion Pathways to Related Bioactive Nucleosides

Once synthesized, this compound is a valuable precursor for other important nucleoside antibiotics. dtic.milresearchgate.net Two notable conversions are:

Synthesis of Sangivamycin (B1680759): By treating this compound with ammonia, the methoxycarbonyl group is converted to a carboxamide group, yielding the potent nucleoside antibiotic, sangivamycin. dtic.milresearchgate.net

Synthesis of 5-Hydroxymethyltubercidin (B1199410): Reduction of the methoxycarbonyl group in this compound using a reducing agent like lithium borohydride (B1222165) (LiBH4) in tetrahydrofuran (B95107) (THF) affords 5-hydroxymethyltubercidin. dtic.mil

These transformations highlight the utility of this compound as a pivotal intermediate in the synthesis of a family of bioactive compounds.

Advanced Synthetic Approaches for 7-Deazapurine Nucleoside Analogues

The 7-deazapurine core, also known as pyrrolo[2,3-d]pyrimidine, is a common feature in many biologically active nucleosides. acs.org Advanced synthetic methods have been developed to create a diverse range of analogues with potential therapeutic applications. researchgate.net

Modular Synthetic Strategies for Structural Diversification

Modern synthetic strategies often employ a modular approach to generate a wide variety of 7-deazapurine nucleoside analogues. beilstein-journals.org These strategies allow for the systematic modification of different parts of the nucleoside structure, including the sugar moiety and the heterocyclic base. beilstein-journals.orgnih.gov

Key modular approaches include:

Vorbrüggen Glycosylation: This powerful reaction is used to couple a modified sugar with a 7-deazapurine base. nih.govnih.govacs.org For instance, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose can be reacted with various 7-deazapurine heterocycles in the presence of a Lewis acid like TMSOTf to form the desired β-nucleosides. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are instrumental in introducing diverse substituents at specific positions of the 7-deazapurine ring system. d-nb.inforsc.org This allows for the synthesis of libraries of compounds with varied aryl or alkynyl groups. d-nb.info

Nucleobase-Anion Glycosylation: This method involves generating an anion of the nucleobase, which then reacts with a protected sugar halide. acs.orgseela.net While effective, it can sometimes lead to lower yields compared to other methods. seela.net

These modular strategies have been crucial in the discovery of novel antiviral and antitumor agents. nih.gov

Regioselective Functionalization at the C-5 Position

Achieving regioselective functionalization at the C-5 position of the 7-deazapurine ring is critical for synthesizing specific target molecules. One established method involves the use of a 5-mercuri derivative of tubercidin. dtic.mil This intermediate allows for the introduction of various functional groups at the C-5 position through palladium-catalyzed reactions. dtic.mil

For example, the palladium-catalyzed coupling of 5-mercuritubercidin with olefins like methyl acrylate (B77674) leads to the formation of C-5 substituted tubercidin derivatives with longer carbon chains. dtic.mil Specifically, the reaction with methyl acrylate in the presence of Li2PdCl4 in methanol yields E-5-(2-methoxycarbonylethenyl)tubercidin. dtic.mil This demonstrates the ability to selectively modify the C-5 position, expanding the chemical diversity of tubercidin analogues.

Synthesis of Aglycones and Their Significance in Chemical Studies

The aglycone, or the heterocyclic base portion of a nucleoside, is a key component that dictates much of its biological activity. The synthesis of various 7-deazapurine aglycones is therefore of great importance for medicinal chemistry research.

The synthesis of these aglycones often begins with commercially available starting materials like 6-chloro-7-deazapurine. nih.gov This starting material can be halogenated, for instance, with N-iodosuccinimide (NIS) in DMF, to introduce a handle for further functionalization. nih.gov These halogenated aglycones can then be used in glycosylation reactions to form nucleosides or undergo further modifications to create a library of diverse heterocyclic bases. nih.govacs.org

The study of these synthetic aglycones is significant as it allows for the exploration of structure-activity relationships (SAR). By systematically altering the substituents on the aglycone, chemists can fine-tune the biological properties of the resulting nucleosides, leading to the development of more potent and selective therapeutic agents. d-nb.info

Biological Activities and Molecular Mechanisms

Spectrum of Biological Activities

5-(Methoxycarbonyl)tubercidin, a derivative of the naturally occurring antibiotic tubercidin (B1682034), demonstrates notable cytotoxic activity. nih.gov This compound, isolated from the Fijian sponge Jaspis, has shown potent inhibitory effects on tumor cell growth. nih.gov Its cytotoxicity is often evaluated alongside its parent compound, tubercidin, and other synthetic analogues to understand the structure-activity relationship. rti.orgnih.gov The modifications at the C-5 position of the tubercidin scaffold are significant in determining the biological activity. rti.orgnih.gov For example, toyocamycin, another related compound, was found to be the most active in inhibiting L-1210 cell growth with an ID50 of 0.006 micrograms/mL. rti.orgnih.gov

The cytotoxic potential of this compound and related compounds has been assessed across various cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) values for tubercidin, a closely related compound, against different tumor cell lines, illustrating the potent cytotoxicity of this class of compounds. researchgate.net

Table 1: Cytotoxic Activity of Tubercidin in Tumor Cell Lines

Cell Line IC50 (µg/mL)
P388 (Murine Leukemia) 0.0026
A549 (Human Lung Carcinoma) 0.27

Source: Adapted from studies on tubercidin's cytotoxic effects. nih.gov

This compound belongs to the 7-deazapurine class of nucleosides, which are analogs of purine (B94841) nucleosides where the nitrogen at position 7 is replaced by a carbon atom. wikipedia.org This structural change allows them to act as antimetabolites, interfering with nucleic acid metabolism. wikipedia.org Tubercidin and its derivatives have been reported to exhibit antiviral activity against several RNA viruses, including vesicular stomatitis virus, coxsackie virus, and polio virus. nih.gov

The antiviral mechanism of 7-deazapurine nucleosides often involves their intracellular phosphorylation to the triphosphate form. nih.gov This active metabolite can then inhibit viral RNA-dependent RNA polymerases (RdRps), leading to the termination of the growing RNA chain and thus inhibiting viral replication. nih.govnih.gov Studies on various 5-substituted tubercidin analogs have shown substantial activity against a range of RNA viruses. rti.orgnih.gov While some derivatives like 5-(1-hydroxyethyl)tubercidin showed selectivity against specific viruses, the 5-halo derivatives were generally more toxic to host cells. rti.orgnih.gov This highlights the potential of C-5 substituted tubercidin analogues as a basis for developing new antiviral agents. rti.orgnih.gov

The 7-deazapurine nucleoside family, including tubercidin, has been investigated for its antiparasitic capabilities. sci-hub.se Tubercidin itself shows potent antiparasitic effects but is also associated with strong cytotoxicity. sci-hub.se Research has focused on modifying the tubercidin structure to reduce this toxicity while maintaining efficacy. sci-hub.se These compounds are of interest because many parasites rely on salvaging purines from their host, and the introduction of a modified purine analog can disrupt their essential metabolic pathways. sci-hub.se Derivatives of 7-deazapurine have displayed significant activity against Trypanosoma brucei, the parasite responsible for sleeping sickness. sci-hub.se

In addition to its antiparasitic potential, tubercidin is a known antibiotic. nih.gov It has been shown to inhibit the growth of bacteria such as Streptococcus faecalis. medchemexpress.com The mechanism of action involves its incorporation into DNA or RNA, which in turn inhibits DNA replication, as well as RNA and protein synthesis. medchemexpress.com

Antiviral Properties within the 7-Deazapurine Class

Cellular Uptake and Intracellular Processing

The biological activity of this compound, like other tubercidin analogs, is dependent on its intracellular conversion to active phosphate (B84403) forms. wikipedia.org After being taken up by the cell, a process facilitated by nucleoside transporters, the primary and crucial step is the phosphorylation of the nucleoside to its 5'-monophosphate form. wikipedia.org This reaction is catalyzed by the enzyme adenosine (B11128) kinase (AdK). wikipedia.orgwikipedia.org

The active triphosphate metabolite of tubercidin and its derivatives, including presumably this compound, can function as a substrate for DNA and RNA polymerases. wikipedia.orgmedchemexpress.com By mimicking natural adenosine triphosphate (ATP), it can be incorporated into growing DNA and RNA chains. wikipedia.orgmedchemexpress.com This incorporation disrupts the normal structure and function of these nucleic acids. nih.gov

Once integrated, the presence of the analog can destabilize the polynucleotide chain. nih.gov This may be due to altered polarization of the nucleobase and an increased rotation around the N-glycosidic bond. nih.gov The incorporation into RNA can interfere with its role as a messenger RNA (mRNA) in protein synthesis, while incorporation into DNA can disrupt replication and lead to cytotoxic effects. wikipedia.orgnih.gov

Phosphorylation by Adenosine Kinase and Related Enzymes

Enzymatic Targets and Biochemical Pathway Interference

The cytotoxic effects of this compound and its related compounds stem from their ability to interact with and inhibit a range of critical cellular enzymes, thereby disrupting key biochemical pathways essential for cell survival and proliferation.

Upon cellular uptake, this compound, like tubercidin, is phosphorylated by cellular kinases, such as adenosine kinase, to its mono-, di-, and triphosphate forms. nih.govwikipedia.org These nucleotide analogs, particularly the triphosphate form, can then act as competitive inhibitors of ATP, targeting enzymes crucial for energy metabolism and nucleotide synthesis.

Phosphoglycerate kinase (PGK) is a key enzyme in the glycolytic pathway, responsible for the ATP-generating transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP. Research on the parent compound, tubercidin, has demonstrated its potent inhibitory effect on this enzyme. In the protozoan parasite Trypanosoma brucei, tubercidin triphosphate was found to inhibit the activity of recombinant PGK, identifying it as a primary target of the compound's toxicity. nih.gov This inhibition leads to an accumulation of the enzyme's substrate, 1,3-bisphosphoglycerate, and a disruption of glycolysis. nih.gov

Table 1: Inhibition of Phosphoglycerate Kinase by Tubercidin Triphosphate

CompoundTarget EnzymeOrganismIC₅₀Reference
Tubercidin triphosphatePhosphoglycerate KinaseTrypanosoma brucei7.5 µM nih.gov

Ribonucleotide reductase (RNR) is an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair. nih.govebi.ac.uk The activity of RNR is tightly regulated by allosteric binding of nucleotide triphosphates to ensure a balanced supply of dNTPs. While direct studies on the effect of this compound on RNR are not prominent in the literature, the mechanism of related adenosine analogs provides a strong basis for its potential role. For example, high levels of dATP are known to be toxic due to the allosteric inhibition of RNR, leading to a depletion of other dNTPs. researchgate.net As an analog of adenosine, it is plausible that the triphosphate form of this compound could mimic ATP or dATP, thereby modulating RNR activity and disrupting the de novo synthesis of deoxyribonucleotides. This is a common mechanism for antimetabolite drugs that interfere with DNA replication. nih.gov

Purine salvage pathways allow cells to recycle nucleobases and nucleosides from the degradation of DNA and RNA, providing an alternative to the energy-intensive de novo synthesis pathway. wpmucdn.comwikipedia.org Adenosine deaminase (ADA) is a critical enzyme in this pathway, catalyzing the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. scielo.br

Tubercidin and its analogs are known to profoundly interfere with purine metabolism. nih.gov Tubercidin itself is a known inhibitor of ADA. researchgate.net Furthermore, these adenosine analogs are recognized by nucleoside transporters to enter the cell and are substrates for adenosine kinase, the first enzyme in the salvage pathway that phosphorylates adenosine. nih.govnih.gov By being phosphorylated, the analog effectively enters and disrupts the purine nucleotide pool. In the malaria parasite Plasmodium falciparum, which is a purine auxotroph, tubercidin's ability to inhibit purine salvage enzymes is a key component of its antimalarial activity. nih.gov It is expected that this compound leverages these same mechanisms, acting as both a substrate for salvage enzymes and an inhibitor of key metabolic steps like deamination.

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by phosphorylating proteins, making them frequent targets for drug development. wikipedia.org While specific data for this compound is scarce, the closely related analog 5-iodotubercidin (B1582133) has been identified as a general and potent inhibitor of a wide range of protein kinases. tocris.com It acts as an ATP-mimetic, competing with ATP for the kinase's binding site. medchemexpress.com Its inhibitory profile includes kinases from different families, such as casein kinase 1 (CK1), protein kinase A (PKA), protein kinase C (PKC), and receptor tyrosine kinases. tocris.commedchemexpress.com This broad-spectrum inhibition suggests that the 7-deazaadenosine scaffold is a viable pharmacophore for targeting protein kinases. Other tubercidin analogs have also been shown to inhibit receptor tyrosine kinases like Met kinase. researchgate.net

Table 2: Protein Kinase Inhibition Profile of 5-Iodotubercidin

Kinase InhibitedIC₅₀ (µM)Reference
Adenosine Kinase0.026 tocris.com
Casein Kinase 1 (CK1)0.4 tocris.commedchemexpress.com
Insulin Receptor Tyrosine Kinase3.5 tocris.commedchemexpress.com
Phosphorylase Kinase5 - 10 tocris.commedchemexpress.com
Protein Kinase A (PKA)5 - 10 tocris.commedchemexpress.com
Casein Kinase 2 (CK2)10.9 medchemexpress.com
Protein Kinase C (PKC)27.7 medchemexpress.com

Phosphoglycerate Kinase Inhibition

Modulation of Adenosine Deaminase Activity and Purine Salvage Pathways

Mechanisms of Action Related to Nucleic Acid Metabolism

A primary mechanism of cytotoxicity for tubercidin and its analogs, including presumably this compound, is their direct interference with nucleic acid metabolism. wikipedia.org Following conversion to their triphosphate forms, these adenosine analogs can be utilized as substrates by DNA and RNA polymerases during the synthesis of nucleic acids. nih.gov

The incorporation of these altered nucleosides into DNA and RNA chains disrupts their normal structure and function. wikipedia.org This leads to a cascade of deleterious effects, including the inhibition of protein synthesis and the mislocalization of RNA. nih.gov Studies on tubercidin have shown that it causes a rapid and irreversible uncoupling of nuclear and cytoplasmic RNA metabolism, blocking the normal flow of the gene expression pathway even while transcription continues. nih.gov This disruption of the fundamental processes of replication and transcription is a major contributor to the compound's potent cytotoxic and anti-cancer effects. nih.gov

Disruption of DNA and RNA Synthesis and Function

As an analogue of adenosine, this compound is believed to exert its cytotoxic effects by disrupting the synthesis and function of DNA and RNA. wikipedia.orgselleckchem.com This mechanism is well-documented for its parent compound, tubercidin, and is the basis for its classification as a DNA/RNA synthesis inhibitor. selleckchem.com

The proposed mechanism begins with the cellular uptake of the compound. Once inside the cell, it is expected to be phosphorylated by cellular kinases to its mono-, di-, and triphosphate forms. These phosphorylated metabolites are structurally similar to natural adenosine nucleotides. wikipedia.org This structural mimicry allows them to be recognized by DNA and RNA polymerases.

During the processes of DNA replication and RNA transcription, the triphosphate form of this compound can be incorporated into the growing nucleic acid chains in place of adenosine triphosphate (ATP). wikipedia.orgselleckchem.com The incorporation of this altered nucleoside can lead to several disruptive outcomes:

Chain Termination: The presence of the modified base may prevent the further addition of nucleotides, leading to the premature termination of the DNA or RNA strand.

Inhibition of Polymerases: The analogue or its phosphorylated forms can act as competitive inhibitors of DNA and RNA polymerases, blocking their catalytic activity and halting nucleic acid synthesis. selleckchem.com

Dysfunctional Nucleic Acids: Even if chain elongation continues, the presence of the foreign nucleoside within the DNA or RNA sequence can alter the structure and function of the resulting molecule, interfering with processes such as protein binding, DNA repair, and further replication or transcription.

This disruption of nucleic acid metabolism is a key contributor to the compound's potent cytotoxic activity. wikipedia.org Research on related C-5 substituted tubercidin derivatives, such as 5-hydroxymethyltubercidin (B1199410) and 5-bromotubercidin, further supports this mechanism, as they have also been shown to inhibit RNA synthesis. nih.govnih.gov

Table 1: Comparison of Related Tubercidin Derivatives and their Effects on Nucleic Acid Synthesis

Compound NameEffect on Nucleic Acid SynthesisPrimary Mechanism
Tubercidin Inhibits DNA replication and RNA transcriptionIncorporation into DNA and RNA; inhibition of polymerases. wikipedia.orgselleckchem.com
5-Hydroxymethyltubercidin Inhibits viral RNA replicationInhibition of viral RNA-dependent RNA polymerase (RdRp) via chain termination. nih.gov
5-Bromotubercidin Reversible inhibitor of RNA synthesisInhibition of RNA synthesis in eukaryotic cells. nih.gov

Interference with Ribosomal RNA Processing

In addition to its direct impact on DNA and RNA synthesis, this compound is thought to interfere with the maturation of ribosomal RNA (rRNA), a critical step in ribosome biogenesis. This activity is inferred from detailed studies of the closely related compound toyocamycin, which was co-isolated with this compound from the same marine sponge, Jaspis johnstoni. nih.govcolab.ws

The process of ribosome production is essential for cell growth and proliferation and begins in the nucleolus with the transcription of a large precursor rRNA molecule (47S in mammals). This precursor undergoes a complex series of cleavage and modification events to yield the mature 18S, 5.8S, and 28S rRNAs that form the core of the ribosomal subunits. researchgate.netfrontiersin.org

Toyocamycin has been shown to be a potent inhibitor of this rRNA processing pathway. Its incorporation into the 47S precursor rRNA prevents the necessary cleavage steps from occurring. This leads to an abnormal accumulation of the large precursor molecules within the nucleolus and a subsequent depletion of mature ribosomes in the cell. The inability to produce new ribosomes ultimately halts protein synthesis and leads to cell death.

Table 2: Key Molecules in Ribosomal RNA Processing

MoleculeTypeFunction in rRNA Processing
47S pre-rRNA Precursor RNAThe initial transcript from which mature rRNAs are derived through cleavage. researchgate.net
18S, 5.8S, 28S rRNA Mature RNAStructural and catalytic components of the small and large ribosomal subunits. frontiersin.org
Toyocamycin Nucleoside AntibioticInhibits the maturation of precursor rRNA, leading to its accumulation.
Nucleolin ProteinAn RNA-binding protein involved in the early cleavage steps of pre-rRNA. biorxiv.org
U3 snoRNA Small Nucleolar RNAEssential for the primary processing cleavage of pre-rRNA. biorxiv.org

Structure Activity Relationship Sar Studies

Rational Design and Synthesis of 5-(Methoxycarbonyl)tubercidin Analogues

The rational design of analogues of this compound is rooted in the goal of optimizing its therapeutic potential while minimizing toxicity. mdpi.com A primary objective has been the synthesis of a diverse array of C-5 substituted tubercidin (B1682034) derivatives to serve as potential antiparasitic agents. The underlying biochemical rationale suggested that this class of compounds held significant promise, though the optimal C-5 substituent for maximum activity was not initially known.

A cornerstone of the synthetic strategy has been the development of versatile chemical methodologies to attach a wide variety of structural groups to the C-5 position of the tubercidin scaffold. A key breakthrough was the use of a palladium-catalyzed carbonylation of 5-mercuritubercidin in methanol (B129727) to produce this compound. dtic.milresearchgate.net This organopalladium chemistry proved to be a versatile tool; for instance, the palladium-catalyzed coupling of olefins with 5-mercuritubercidin allowed for the introduction of longer carbon chains, such as in the synthesis of (E)-5-[2-(methoxycarbonyl)-ethenyl]tubercidin from methyl acrylate (B77674). dtic.milresearchgate.net

Further modifications were built upon these foundational synthetic routes. For example, this compound could be readily converted to the related antibiotic sangivamycin (B1680759) through a reaction with ammonia. dtic.milresearchgate.net This highlights a modular approach to synthesis, where a key intermediate can be used to generate multiple, functionally distinct analogues.

Impact of C-5 Substitutions on Biological Efficacy

Modifications at the C-5 position of the pyrrolo[2,3-d]pyrimidine ring are a significant determinant of the biological activity of tubercidin analogues. nih.gov A wide range of substituents have been evaluated, revealing that this position is critical for modulating both potency and selectivity. dtic.milnih.gov

Studies have demonstrated that while many C-5 substituted derivatives exhibit substantial activity against various RNA viruses, they can also be toxic to host cells. nih.gov However, specific substitutions have led to compounds with improved selectivity. For example, analogues such as 5-(1-hydroxyethyl)tubercidin and 5-(1-methoxyethyl)tubercidin showed greater selectivity against certain viruses, including reovirus type 1 and Coxsackie virus B4, when compared to the parent compound tubercidin or its 5-halo derivatives. nih.govasm.org

Table 1: Biological Activity of Selected C-5 Substituted Tubercidin Analogues

C-5 Substituent Noted Biological Activity
Methoxycarbonyl Cytotoxic activity. nih.gov
1-Hydroxyethyl Selective antiviral activity against Reovirus and Coxsackie B4 virus. nih.gov
1-Methoxyethyl Selective antiviral activity against Reovirus and Coxsackie B4 virus. nih.gov
Chloro Cytotoxic and antiviral properties. researchgate.net
Bromo Cytotoxic and antiviral properties. researchgate.net
Iodo Cytotoxic and antiviral properties. researchgate.net
Fluoro Increased activity against L-1210 cells with reduced fibroblast toxicity compared to tubercidin. researchgate.netresearchgate.net

Influence of Sugar Moiety Modifications on Activity Profiles

The sugar moiety of nucleoside analogues is crucial for their biological function, and modifications to this part of the molecule can significantly alter their activity profiles. acs.org The nucleoside scaffold can be modified at the sugar, the heterocyclic base, or the glycosidic bond configuration. researchgate.net In the context of tubercidin analogues, research has explored the synthesis and biological properties of compounds with modified sugars. acs.org

One area of investigation involves the synthesis of disaccharide 7-deazapurine nucleosides. For instance, 5′-O-α-d-glucopyranosyl tubercidin, a naturally occurring disaccharide nucleoside, has been synthesized. mdpi.com This unique structure, featuring a glucopyranosyl moiety attached to the 5' position of the ribose, exhibits moderate cytotoxicity and fungicidal activity. mdpi.com The synthesis of its β-anomer was also undertaken to provide further data for structural elucidation and biological comparison. mdpi.com

Another strategy involves introducing specific chemical groups to the sugar. The development of a focused nucleoside library built around a 3′-C-ethynyl-d-ribofuranose scaffold has been reported. nih.gov When this modified sugar was coupled with various 7-deazapurine bases, the resulting analogues showed potent antiproliferative activity, highlighting the potential of combining known sugar and nucleobase motifs to discover novel agents. nih.gov Modifications can also be more fundamental, such as the synthesis of acyclic analogues which lack the cyclic ribose structure altogether. acs.org

Table 2: Examples of Sugar Moiety Modifications and Their Effects

Sugar Moiety Modification Resulting Analogue Type Observed Effect
Attachment of a second sugar at the 5' position Disaccharide Nucleoside Moderate cytotoxicity and fungicidal activity. mdpi.com
Introduction of a 3'-C-ethynyl group 3′-C-ethynylribofuranose analogue Potent antiproliferative activity when combined with 7-deazapurine bases. nih.gov
Replacement of the ribose ring Acyclic Analogue Creates a distinct class of compounds with different structural properties. acs.org

Deazapurine Core Modifications and Their Effects on Biological Interactions

Altering the central deazapurine (pyrrolo[2,3-d]pyrimidine) core is another key strategy in SAR studies. researchgate.net The replacement of the N-7 atom of the purine (B94841) ring with a carbon atom is the defining feature of this class of compounds and makes the five-membered ring more electron-rich. researchgate.netresearchgate.net This change also provides a site at the C-7 position for introducing additional substituents, which can lead to enhanced base-pairing in nucleic acids or improved binding to enzymes. researchgate.netresearchgate.net

The synthesis of structural isomers of tubercidin has been pursued to investigate the effects of rearranging the atoms within the heterocyclic core. For example, an analogue where the N-3 and C-2 atoms of adenosine (B11128) are interchanged was synthesized to create a novel pyrrolo[2,3-d]pyridazine nucleoside system. umich.edu This significant alteration of the core structure resulted in a complete lack of cytotoxicity in an L1210 assay, in stark contrast to tubercidin, demonstrating the critical importance of the specific arrangement of heteroatoms in the ring system for biological activity. umich.edu

Furthermore, substitutions at other positions of the deazapurine core, such as C-7, have been extensively studied. 7-substituted 7-deazapurine nucleosides have been developed as potent cytotoxic, anti-mycobacterial, and antiparasitic agents. researchgate.net These findings confirm that the deazapurine nucleus is a "privileged scaffold," where modifications at multiple sites can be used to fine-tune biological interactions and develop compounds with highly specific activities. mdpi.comnih.gov

Advanced Research Methodologies and Computational Investigations

Cellular and Biochemical Assays for Mechanism Elucidation

The exploration of 5-(Methoxycarbonyl)tubercidin's biological impact relies heavily on a suite of cellular and biochemical assays designed to uncover its mechanism of action and biological activity profile.

RNA interference (RNAi) serves as a powerful tool for identifying the specific molecular targets of bioactive compounds. plos.orgrnai.jp This gene-silencing technique utilizes small interfering RNAs (siRNAs), which are short, double-stranded RNA molecules. rnai.jp When introduced into a cell, an siRNA duplex is incorporated into a multi-protein complex known as the RNA-induced silencing complex (RISC). rnai.jpgoogle.com The RISC complex then unwinds the siRNA, and the antisense strand guides the complex to the messenger RNA (mRNA) that has a complementary sequence. google.com This binding event leads to the cleavage and subsequent degradation of the target mRNA, effectively "knocking down" the expression of a specific gene. google.com

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. nih.gov When combined with high-resolution chromatography, particularly liquid chromatography-mass spectrometry (LC-MS), it becomes a potent method for analyzing the metabolic pathways affected by a compound like this compound. nih.govcnr.it This untargeted approach provides a holistic snapshot of the metabolic state of a biological system. cnr.it

The process involves treating cells with the compound, followed by the extraction of metabolites. These extracts are then analyzed by LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry). cnr.itmdpi.com The chromatography component separates the complex mixture of metabolites, while the mass spectrometer detects and helps identify them based on their mass-to-charge ratio with high precision. mdpi.comnih.gov By comparing the metabolic profiles of treated cells to untreated controls, researchers can identify metabolites that have significantly changed in abundance. nih.gov These changes provide clues about which metabolic pathways are perturbed by the compound, offering a functional readout of its cellular effects and helping to elucidate its mechanism of action. nih.gov

Phenotypic screening is a cornerstone of drug discovery that focuses on identifying compounds that produce a desired change in a cell's or organism's phenotype, without prior knowledge of the specific drug target. frontiersin.orgmdpi.com This approach is particularly valuable for screening natural product libraries, from which this compound was originally isolated. frontiersin.orgcolab.ws

In a typical phenotypic screen, a library of compounds is tested across a panel of cell-based assays. These assays can be designed to measure a wide range of cellular parameters, including cell viability, proliferation, apoptosis, or the expression of specific proteins. nih.gov For example, a screen could quantify the production of collagen types I and III in fibroblast cells to identify compounds that may promote wound healing. frontiersin.org High-content screening (HCS) utilizes automated microscopy and image analysis to assess multiple phenotypic changes simultaneously. The identification of "hits"—compounds that produce a significant and reproducible effect—is followed by further studies to confirm their activity and identify their molecular targets. plos.org

Metabolomics and High-Resolution Chromatography in Pathway Analysis

Enzymatic Assays for Kinetic and Inhibition Studies

To quantitatively assess the interaction between this compound and a potential enzyme target, researchers employ enzymatic assays. researchgate.net These assays measure the rate of an enzyme-catalyzed reaction and are fundamental to studying enzyme kinetics and inhibition. wikipedia.org The reaction rate is typically monitored over time by measuring the consumption of a substrate or the formation of a product. scribd.com

Assays can be continuous, where the reaction is monitored in real-time (e.g., using a spectrophotometer), or discontinuous (endpoint), where the reaction is stopped after a fixed time. researchgate.netpathoindia.com To study inhibition, the assay is performed in the presence of varying concentrations of the inhibitor. By analyzing the reaction rates, key kinetic parameters can be determined.

Key Kinetic Parameters Determined by Enzymatic Assays

Parameter Description
Vmax The maximum rate of the reaction when the enzyme is saturated with the substrate.
Km (Michaelis Constant) The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the enzyme's affinity for the substrate. wikipedia.org
Ki (Inhibition Constant) A measure of the inhibitor's potency; it represents the concentration of inhibitor required to produce half-maximum inhibition. scribd.com

| Mode of Inhibition | Determines whether the inhibition is competitive, non-competitive, or uncompetitive by analyzing how Km and Vmax change in the presence of the inhibitor. scribd.com |

These parameters are crucial for understanding how potently and by what mechanism this compound might inhibit a specific enzyme, providing critical information for its development as a potential therapeutic agent. wikipedia.org

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The definitive identification and quality control of this compound rely on a combination of advanced spectroscopic and chromatographic methods. rssl.com

Purity assessment ensures that a sample of the compound is free from significant levels of impurities. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose. d-nb.info An HPLC method involves injecting the sample onto a column that separates components based on their chemical properties. A detector then measures the amount of each component as it exits the column, producing a chromatogram where the main compound should appear as a single, sharp peak. mdpi.com Method validation ensures the HPLC analysis is reliable, precise, and accurate for its intended purpose.

Summary of Analytical Techniques

Technique Purpose Information Provided
Nuclear Magnetic Resonance (NMR) Structural Elucidation Details on the connectivity of atoms (e.g., C-H framework). colab.wsuib.no
Mass Spectrometry (MS) Structural Elucidation Molecular weight and elemental composition/fragmentation. colab.wsnih.gov
Infrared (IR) Spectroscopy Structural Elucidation Presence of specific functional groups. uib.no
UV-Visible (UV-Vis) Spectroscopy Structural Elucidation Information about conjugated systems within the molecule. uib.no

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separation and quantification of the compound and any impurities. d-nb.infomdpi.com |

Computational Chemistry Approaches in Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design and optimization of bioactive molecules. longdom.orgresearchgate.net These computer-aided drug design (CADD) methods can be applied to a compound like this compound to understand its interactions with biological targets and to guide the synthesis of more potent or selective analogs. nih.gov

CADD is broadly divided into two categories: structure-based and ligand-based drug design. encyclopedia.pub

Structure-Based Drug Design (SBDD): This approach is used when the three-dimensional structure of the biological target (e.g., an enzyme) is known. encyclopedia.pub A primary SBDD technique is molecular docking , which predicts the preferred orientation and binding affinity of the compound within the target's active site. longdom.org This provides insight into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Molecular dynamics (MD) simulations can further refine this by simulating the movements of the compound and protein over time, giving a more dynamic picture of the binding event. researchgate.net

Ligand-Based Drug Design (LBDD): When the target structure is unknown, LBDD methods are employed. encyclopedia.pub These approaches rely on the knowledge of other molecules (ligands) that are known to bind to the target. Quantitative Structure-Activity Relationship (QSAR) studies, for example, build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. longdom.org These models can then be used to predict the activity of new, unsynthesized molecules.

Key Computational Methods in Drug Design

Method Approach Description
Molecular Docking Structure-Based Predicts the binding pose and affinity of a ligand to a macromolecular target. longdom.org
Molecular Dynamics (MD) Simulation Structure-Based Simulates the physical movements of atoms and molecules to study stability and conformational changes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Ligand-Based Develops a statistical relationship between the chemical structure of a molecule and its biological activity. longdom.org

| Pharmacophore Modeling | Ligand-Based | Identifies the essential 3D arrangement of chemical features necessary for biological activity. nih.gov |

These computational tools accelerate the drug discovery process by helping to prioritize which compounds to synthesize and test, ultimately saving time and resources. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that allow for the detailed investigation of the interactions between a ligand, such as this compound, and its biological target, typically a protein or enzyme. These methods provide a virtual window into the molecular world, offering insights that are often difficult to obtain through experimental techniques alone.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. This is crucial for understanding the binding mode and affinity of a compound. For instance, in studies involving tubercidin (B1682034), a structurally related compound, molecular docking has been employed to understand its interaction with various enzymes. Docking simulations of tubercidin with the SARS-CoV-2 nsp10-16 methyltransferase have revealed critical hydrogen bonding interactions with key residues such as TYR132, ASP99, and CYS115, which are vital for stabilizing the compound within the active site. mdpi.com The accuracy of these docking protocols is often validated by redocking the co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. mdpi.com

Following molecular docking, molecular dynamics (MD) simulations are often performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. These simulations can confirm the stability of the binding pose predicted by docking and reveal subtle conformational changes that may occur upon ligand binding. mdpi.com For example, MD simulations of halogenated tubercidin analogs in complex with the protein kinase Haspin have been used to confirm the presence and importance of halogen bonding in the interaction, a finding that correlated with the experimentally observed activities of these compounds. nih.govresearchgate.net

The insights gained from these simulations are invaluable for structure-based drug design. By identifying the key amino acid residues involved in binding and the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds), researchers can rationally design modifications to the lead compound to enhance its binding affinity and selectivity.

Table 1: Key Interactions of Tubercidin with SARS-CoV-2 nsp10-16 Methyltransferase Identified through Molecular Docking

Interacting ResidueAtom in TubercidinInteraction TypeDistance (Å)Estimated Energy (kcal/mol)
TYR132O5Hydrogen Bond2.5-2.0
ASP99O2Hydrogen Bond2.5-4.0
ASP99O3Hydrogen Bond2.7-3.6
CYS115Side Chain SulfurHydrogen Bond3.0-4.0

Data sourced from molecular docking simulations of tubercidin with the nsp10-16 methyltransferase complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is predicated on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

While specific QSAR studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied in drug discovery for series of related compounds. nih.gov A typical QSAR study involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. nih.gov

Once the descriptors are calculated, statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like support vector machines (SVM) or artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov The predictive power of the QSAR model is then rigorously validated using internal and external test sets of compounds that were not used in the model's development. nih.gov

A well-validated QSAR model can be a powerful tool for several purposes. It can be used to predict the biological activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test. This can significantly reduce the time and cost of drug discovery. Furthermore, the interpretation of the QSAR model can provide valuable insights into the key structural features that are important for biological activity. For example, a QSAR model might reveal that increased hydrophobicity in a particular region of the molecule leads to higher potency. This information can then be used to guide the design of new analogs with improved properties.

In the context of this compound, a QSAR study could be envisioned for a series of its derivatives where the methoxycarbonyl group is modified or other substitutions are made on the tubercidin scaffold. The resulting model could help in understanding the influence of these modifications on the compound's cytotoxic or other biological activities.

Table 2: Hypothetical Descriptors for a QSAR Study of this compound Analogs

Descriptor TypeExample DescriptorProperty Encoded
ElectronicDipole MomentPolarity and charge distribution
StericMolecular VolumeSize and shape of the molecule
HydrophobicLogPLipophilicity/hydrophilicity balance
TopologicalWiener IndexMolecular branching and connectivity
Quantum ChemicalHOMO/LUMO EnergiesElectron-donating/accepting ability

This table presents a hypothetical set of descriptors that could be used in a QSAR analysis of this compound and its derivatives.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-(methoxycarbonyl)tubercidin to improve yield and purity?

  • Methodological Answer : Synthesis typically involves catalytic coupling reactions under inert atmospheres, with solvents like methanol or chloroform. Evidence from analogous purine derivatives suggests using palladium catalysts for cross-coupling steps, followed by recrystallization (MeOH/CHCl₃) to isolate pure crystals . For purification, Eastman Chemical Company’s patented purge processes for structurally similar furan carboxylates (e.g., acid-base extraction or column chromatography) may be adapted to remove unreacted intermediates .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis are essential for confirming molecular composition (C₁₃H₁₆N₄O₆, 324.293 g/mol) . UV-Vis spectroscopy (λmax 211, 232, 281 nm in MeOH) validates electronic properties, while solubility profiling (e.g., in MeOH vs. hexane) informs formulation strategies . Discrepancies between calculated and experimental HRMS values (e.g., Δ < 0.05%) require recalibration of instrumentation or re-isolation to exclude impurities .

Q. What protocols are recommended for isolating this compound from natural sources?

  • Methodological Answer : Isolation from marine sponges (e.g., Jaspis johnstoni) involves solvent partitioning (e.g., ethyl acetate for lipophilic fractions) followed by silica gel chromatography. Cytotoxicity-guided fractionation using assays like MTT can prioritize bioactive fractions .

Q. How does this compound exert its cytotoxic effects?

  • Methodological Answer : Preliminary studies link its activity to adenosine kinase inhibition, disrupting nucleotide metabolism. Competitive binding assays (e.g., SPR or ITC) quantify affinity for target enzymes, while computational docking (Møller–Plesset perturbation theory) models interactions with gatekeeper residues in kinases .

Q. How should researchers address contradictory analytical data (e.g., NMR vs. HRMS)?

  • Methodological Answer : Cross-validate results using orthogonal methods (e.g., ¹³C NMR for carbon backbone vs. X-ray crystallography for stereochemistry). For unresolved discrepancies, replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to exclude environmental artifacts .

Advanced Research Questions

Q. What computational models predict the binding dynamics of this compound with biological targets?

  • Methodological Answer : Second-order Møller–Plesset (MP2) calculations correlate intermolecular interaction energies (EMP2) with experimental dissociation constants (koff). For example, ECORR (correlation energy) analysis reveals dispersion forces critical for binding affinity in kinase targets .

Q. How do structural modifications (e.g., ester vs. amide derivatives) alter bioactivity?

  • Methodological Answer : Compare sangivamycin (amide analog) with this compound via SAR studies. Modify the methoxycarbonyl group to assess steric/electronic effects on cytotoxicity. Use isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .

Q. What challenges arise in detecting trace impurities or degradation products?

  • Methodological Answer : LC-MS/MS with ion mobility separation resolves co-eluting impurities. Accelerated stability studies (e.g., 40°C/75% RH) identify degradation pathways, while quantum mechanical simulations predict reactive intermediates .

Q. What mechanistic insights explain cell-type-specific cytotoxicity?

  • Methodological Answer : Transcriptomic profiling (RNA-seq) of treated cells identifies dysregulated pathways (e.g., apoptosis or DNA repair). CRISPR-Cas9 knockout libraries can pinpoint genetic vulnerabilities (e.g., adenosine kinase dependence) .

Q. How can synthesis scalability be achieved without compromising purity?

  • Methodological Answer : Transition batch synthesis to continuous flow reactors for precise control of reaction parameters (e.g., residence time, temperature). Implement inline PAT (process analytical technology) tools like FTIR for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.